molecular formula C12H13Br3O3 B1231794 Azuleno(4,5-b)furan-2,9-dione, 3,3,7-tribromodecahydro- CAS No. 67810-46-2

Azuleno(4,5-b)furan-2,9-dione, 3,3,7-tribromodecahydro-

Cat. No.: B1231794
CAS No.: 67810-46-2
M. Wt: 444.94 g/mol
InChI Key: XFOXCTNPSMAGHA-UHFFFAOYSA-N
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Description

Azuleno(4,5-b)furan-2,9-dione, 3,3,7-tribromodecahydro-: is a complex organic compound with the molecular formula C12H13Br3O3 and a molecular weight of 444.94 g/mol . This compound is characterized by its unique structure, which includes multiple bromine atoms and a fused ring system. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Azuleno(4,5-b)furan-2,9-dione, 3,3,7-tribromodecahydro- typically involves multiple steps, including bromination and cyclization reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes, followed by purification steps to isolate the desired product. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality material for research and development purposes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of various oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of bromine atoms, producing less brominated analogs.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various carboxylic acids, while reduction can produce less brominated compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology: In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine: In medicine, the compound and its derivatives could be investigated for their therapeutic potential, including their ability to interact with specific biological targets.

Industry: In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Azuleno(4,5-b)furan-2,9-dione, 3,3,7-tribromodecahydro- involves its interaction with specific molecular targets. The bromine atoms and the fused ring system play a crucial role in its reactivity and binding affinity. The exact pathways and targets can vary depending on the specific application and the derivatives being studied.

Comparison with Similar Compounds

  • 3,3,7-tribromodecahydroazuleno(4,5-b)furan-2,9-dione
  • Tribromodamsin
  • Azuleno(4,5-b)furan-2,9-dione,3,3,7-tribromodecahydro

Uniqueness: The uniqueness of Azuleno(4,5-b)furan-2,9-dione, 3,3,7-tribromodecahydro- lies in its specific arrangement of bromine atoms and the fused ring system. This structure imparts distinct chemical properties, making it valuable for various research and industrial applications.

Properties

CAS No.

67810-46-2

Molecular Formula

C12H13Br3O3

Molecular Weight

444.94 g/mol

IUPAC Name

3,3,7-tribromo-4,5,6,6a,7,8,9a,9b-octahydro-3aH-azuleno[8,7-b]furan-2,9-dione

InChI

InChI=1S/C12H13Br3O3/c13-7-4-8(16)9-5(7)2-1-3-6-10(9)18-11(17)12(6,14)15/h5-7,9-10H,1-4H2

InChI Key

XFOXCTNPSMAGHA-UHFFFAOYSA-N

SMILES

C1CC2C(CC(=O)C2C3C(C1)C(C(=O)O3)(Br)Br)Br

Canonical SMILES

C1CC2C(CC(=O)C2C3C(C1)C(C(=O)O3)(Br)Br)Br

Synonyms

tribromodamsin

Origin of Product

United States

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